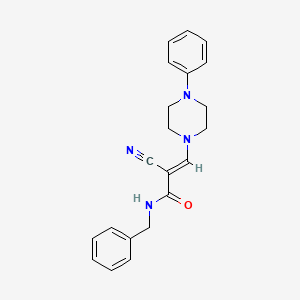

(2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

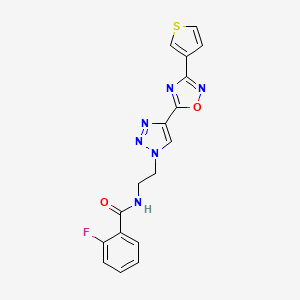

The compound (2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide is a synthetic organic molecule that is likely to possess interesting chemical and pharmacological properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer potential characteristics and applications of the compound .

Synthesis Analysis

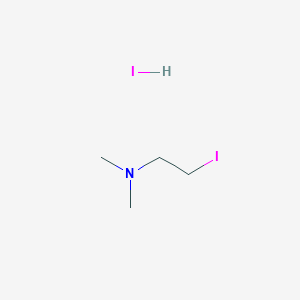

The synthesis of related benzamide derivatives, as mentioned in the second paper, involves direct acylation reactions of amino-acetonitrile derivatives . This suggests that the synthesis of (2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide could potentially be achieved through a similar pathway, possibly involving a benzyl acylation of an appropriate phenylpiperazine derivative followed by introduction of the cyano group.

Molecular Structure Analysis

X-ray single crystallography is a common technique used to determine the solid-state properties of compounds, as seen in the studies of benzamide derivatives . This technique would likely provide detailed information on the molecular structure of (2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide, including bond lengths, angles, and conformation.

Chemical Reactions Analysis

The benzamide derivatives in the second paper exhibit colorimetric sensing of fluoride anions, which indicates that these compounds can undergo specific chemical reactions in the presence of certain analytes . This property could be explored for (2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide to assess its potential as a sensor or as a reactant in other chemical transformations.

Physical and Chemical Properties Analysis

The first paper provides a comprehensive analysis of the physical and chemical properties of a related benzoyl compound using various spectroscopic and computational methods . These methods could be applied to (2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide to determine its IR, NMR, and UV-Vis spectra, as well as to perform density functional theory (DFT) calculations to predict its electronic properties, such as energy levels and molecular orbitals .

Pharmacological Potential

The third paper discusses a novel class of delta opioid receptor agonists that share a structural motif with the compound , specifically the phenylpiperazine unit . This suggests that (2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide could potentially exhibit pharmacological activity, possibly as an opioid receptor agonist, and warrants further investigation into its bioactivity profile.

科学的研究の応用

Anticonvulsant Activity

A series of benzamides, which could potentially include compounds structurally related to "(2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide," were synthesized and evaluated for anticonvulsant activity in the maximal electroshock (MES) and pentylenetetrazol (MET) screens. Some analogues showed potent activity, comparable to or exceeding that of phenytoin, a well-known anticonvulsant (Mussoi et al., 1996).

Serotonin Receptor Agonists

Research into indolealkylphenylpiperazines, a class to which "(2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide" might be considered structurally similar, has shown that systematic structural modifications can enhance selectivity and affinity for 5-HT1A receptors. Introduction of electron-withdrawing groups, such as cyano groups, improved serotonin transporter affinity, indicating potential applications in the development of therapeutics targeting serotonin receptors (Heinrich et al., 2004).

Novel Heterocyclic Synthesis

Efficient microwave-mediated synthesis techniques have been developed for benzothiazole- and benzimidazole-based heterocycles, utilizing compounds that share functional groups with "(2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide." These methods have paved the way for creating a variety of novel heterocyclic compounds, demonstrating the versatility of cyano and amide functional groups in organic synthesis (Darweesh et al., 2016).

Antiavian Influenza Virus Activity

A study on the synthesis of benzamide-based heterocycles, including 5-aminopyrazoles and their derivatives, revealed significant antiviral activities against the bird flu influenza (H5N1). This research highlights the potential for compounds with structural similarities to "(2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide" in the development of novel antiviral agents (Hebishy et al., 2020).

特性

IUPAC Name |

(E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c22-15-19(21(26)23-16-18-7-3-1-4-8-18)17-24-11-13-25(14-12-24)20-9-5-2-6-10-20/h1-10,17H,11-14,16H2,(H,23,26)/b19-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCVLIXMHMSZSD-HTXNQAPBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=C(C#N)C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1/C=C(\C#N)/C(=O)NCC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-benzyl-2-cyano-3-(4-phenylpiperazin-1-yl)prop-2-enamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,4'-bipyridin]-3-ylmethyl)-4-acetylbenzenesulfonamide](/img/structure/B2547273.png)

![N-(4-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2547276.png)

![7-[(5-Chloropyrazin-2-yl)methyl]-3-methyl-2,4,5,6-tetrahydropyrazolo[3,4-b]pyridine](/img/structure/B2547278.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2547288.png)

![(2Z,3E)-1-{[1,1'-biphenyl]-4-yl}-3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B2547290.png)